molecular formula C16H14N2O4S B2910196 N-(3-carbamoyl-5-phenylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 952876-82-3

N-(3-carbamoyl-5-phenylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2910196
CAS No.: 952876-82-3
M. Wt: 330.36
InChI Key: NAHDCVQQUUPAJP-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with a carbamoyl and phenyl group, and a dihydro-1,4-dioxine ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiophene Ring: Starting with a suitable precursor, such as a substituted benzaldehyde, the thiophene ring can be constructed via a Gewald reaction, which involves the condensation of the aldehyde with a ketone and elemental sulfur.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the thiophene intermediate with an isocyanate or via a direct amidation reaction using a suitable amine and a carbamoyl chloride.

    Formation of the Dihydro-1,4-dioxine Ring: This step involves the cyclization of a diol precursor with a suitable dihalide under basic conditions to form the dihydro-1,4-dioxine ring.

    Final Coupling: The thiophene and dihydro-1,4-dioxine intermediates are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-phenylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization with groups such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-carbamoyl-5-phenylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism by which N-(3-carbamoyl-5-phenylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
  • N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-benzofuran-2-carboxamide
  • N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-methylisoxazole-3-carboxamide

Uniqueness

N-(3-carbamoyl-5-phenylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the presence of both a thiophene ring and a dihydro-1,4-dioxine ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential for functionalization further enhance its utility in research and industrial applications.

Properties

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c17-14(19)11-8-13(10-4-2-1-3-5-10)23-16(11)18-15(20)12-9-21-6-7-22-12/h1-5,8-9H,6-7H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHDCVQQUUPAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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